molecular formula C20H18ClN3O4S3 B12126636 4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-(phenylsulfonyl)butanehydrazide

4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-(phenylsulfonyl)butanehydrazide

Cat. No.: B12126636
M. Wt: 496.0 g/mol
InChI Key: PETTVNVYQMPXLU-LGMDPLHJSA-N
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Description

4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-(phenylsulfonyl)butanehydrazide is a complex organic compound with a molecular formula of C20H18ClN3O4S3 and a molecular weight of 496.023 Da This compound is characterized by the presence of a thiazolidinone ring, a chlorobenzylidene group, and a phenylsulfonyl butanehydrazide moiety

Preparation Methods

The synthesis of 4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-(phenylsulfonyl)butanehydrazide typically involves multiple steps. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone ring. The final step involves the reaction of the thiazolidinone derivative with phenylsulfonyl butanehydrazide under appropriate conditions .

Chemical Reactions Analysis

4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-(phenylsulfonyl)butanehydrazide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-(phenylsulfonyl)butanehydrazide involves its interaction with specific molecular targets and pathways. The thiazolidinone ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s biological activity is also influenced by the presence of the chlorobenzylidene and phenylsulfonyl groups, which can enhance its binding affinity to target molecules .

Comparison with Similar Compounds

Similar compounds to 4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-(phenylsulfonyl)butanehydrazide include:

The uniqueness of 4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-(phenylsulfonyl)butanehydrazide lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18ClN3O4S3

Molecular Weight

496.0 g/mol

IUPAC Name

N'-(benzenesulfonyl)-4-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanehydrazide

InChI

InChI=1S/C20H18ClN3O4S3/c21-16-10-5-4-7-14(16)13-17-19(26)24(20(29)30-17)12-6-11-18(25)22-23-31(27,28)15-8-2-1-3-9-15/h1-5,7-10,13,23H,6,11-12H2,(H,22,25)/b17-13-

InChI Key

PETTVNVYQMPXLU-LGMDPLHJSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)CCCN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)CCCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S

Origin of Product

United States

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